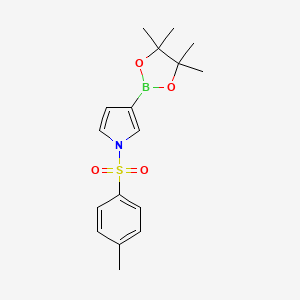

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole is a compound that features a pyrrole ring substituted with a tosyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Tosyl Group: The tosylation of the pyrrole ring is achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dioxaborolane Group: The final step involves the borylation of the pyrrole ring using a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form pyrrolidines under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid or reducing agents like lithium aluminum hydride.

Major Products

Substitution: Formation of substituted pyrroles.

Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation/Reduction: Formation of pyrrole oxides or pyrrolidines.

Aplicaciones Científicas De Investigación

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole has several applications in scientific research:

Biology: Potential use in the development of bioactive molecules and probes for biological studies.

Medicine: Exploration in drug discovery for its potential pharmacological properties.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole exerts its effects depends on the specific reaction or application:

Coupling Reactions: The dioxaborolane group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

Biological Activity: If used in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in having the dioxaborolane group but differs in the aromatic system.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains multiple dioxaborolane groups, making it useful for multi-coupling reactions.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole is unique due to the combination of the pyrrole ring, tosyl group, and dioxaborolane moiety, which provides a versatile platform for various chemical transformations and applications.

Actividad Biológica

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole is a boron-containing compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrole ring and a dioxaborolane moiety, which are known to influence various biological interactions. The following sections provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The molecular formula of this compound is C15H20BNO4S. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways and its effects on cellular processes. Recent studies have highlighted several key areas of interest:

1. Enzymatic Inhibition

2. Antioxidant Properties

3. Anti-inflammatory Effects

Research Findings and Case Studies

Several case studies and research findings provide insight into the biological activities associated with this compound:

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRYBQNNQYUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681943 |

Source

|

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-03-7 |

Source

|

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.